Tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 271.37 g/mol. This compound is categorized under spirocyclic compounds, specifically featuring a unique spiro structure that includes both nitrogen and oxygen heteroatoms. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is often used in research settings for the synthesis of other bioactive compounds. The classification of this compound falls within the domain of organic chemistry, particularly in the study of heterocycles and spiro compounds.
The synthesis of tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves several steps, including cyclization reactions. One prevalent method is the Prins cyclization, which allows for the formation of the spiro structure by reacting suitable precursors under acidic conditions.
The molecular structure of tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate features a spirocyclic framework where a tert-butyl group is attached to a carboxylate functional group, along with an oxo group and a nitrogen atom incorporated into the spiro system.
The compound's structural representation can be analyzed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which help confirm its identity and purity.
Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is involved in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity of this compound can lead to modulation of biological pathways, potentially resulting in therapeutic effects.
Research indicates that the interactions may involve hydrogen bonding or hydrophobic interactions due to the presence of functional groups within its structure.
Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is typically characterized by:
The chemical properties include:
Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.
Tuberculosis (TB) remains a global health emergency, with approximately 10.6 million new cases and 1.3 million deaths recorded in 2024 alone [2] [6]. The escalating prevalence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant Mycobacterium tuberculosis (XDR-TB) strains has severely compromised first-line therapeutic regimens. These strains exhibit resistance to cornerstone antibiotics like rifampicin and isoniazid, while XDR-TB demonstrates additional resistance to fluoroquinolones and injectable second-line agents such as amikacin [2] [6] [9]. The emergence of total drug-resistant tuberculosis (TDR-TB) further complicates treatment efficacy, often necessitating extended therapies (18–20 months) with suboptimal outcomes. This resistance crisis underscores an urgent need for novel chemotherapeutic agents targeting unexploited bacterial pathways to circumvent existing resistance mechanisms [2] [9].
Table 1: Global Burden of Drug-Resistant Tuberculosis
Resistance Type | Defining Characteristics | Treatment Challenges |
---|---|---|
MDR-TB | Resistance to rifampicin + isoniazid | Requires toxic second-line drugs; prolonged therapy |
XDR-TB | MDR-TB + resistance to fluoroquinolones + injectable agents | Limited treatment options; high mortality |
TDR-TB | Resistance to all first- and second-line agents | Extremely limited therapeutic alternatives |
The mycobacterial cell envelope—a complex structure rich in mycolic acids and lipids—serves as a primary barrier against antibiotics and host immune responses. Mycobacterial Membrane Protein Large 3 (MmpL3), a member of the resistance-nodulation-division transporter superfamily, is indispensable for transporting trehalose monomycolates to the cell wall, thereby maintaining membrane integrity and virulence [3] [6] [9]. Genetic studies confirm that MmpL3 is essential for Mycobacterium tuberculosis survival in vivo, making it a high-value target. Inhibitors like the clinical candidate SQ109 disrupt lipid translocation, causing lethal membrane destabilization. However, no MmpL3-targeted drugs have achieved regulatory approval, highlighting a critical gap in the antitubercular arsenal [6] [9]. Spirocyclic compounds have recently emerged as potent MmpL3 inhibitors, with phenotypic screens identifying derivatives that impair mycolic acid transport at nanomolar concentrations [3] [6].
The 1-oxa-4-azaspiro[5.5]undecane scaffold—exemplified by tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate—confers distinct pharmacological advantages for drug development. Its spirocyclic architecture enforces three-dimensional rigidity, enhancing selectivity for complex binding pockets like the MmpL3 transmembrane domain [3] [6]. Computational analyses reveal that the scaffold’s oxygen atom within the tetrahydrofuran ring and the tertiary nitrogen atom facilitate hydrogen bonding with residues in the MmpL3 menaquinone-binding site, while the spiro-conjugated cyclohexane ring provides optimal lipophilicity for membrane penetration (log P ~2.5–3.5) [1] [6]. This balance of polarity and hydrophobicity aligns with Lipinski’s rule of five, promoting oral bioavailability. Compared to non-spirocyclic analogues, the 1-oxa-4-azaspiro[5.5]undecane core demonstrates superior metabolic stability in microsomal assays, attributed to reduced rotatable bonds and steric protection of labile sites [6] [10].
Table 2: Structural and Pharmacokinetic Properties of Spirocyclic Scaffolds
Scaffold Type | cLogP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Microsomal Stability (T½, min) |
---|---|---|---|---|
1-Oxa-4-azaspiro[5.5]undecane | 2.8 | 55.2 | 4 | >30 |
1-Oxa-8-azaspiro[4.5]decane | 3.1 | 48.7 | 3 | 22 |
2,8-Diazaspiro[4.5]decane | 2.5 | 72.4 | 5 | 15 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: